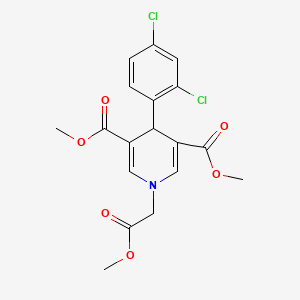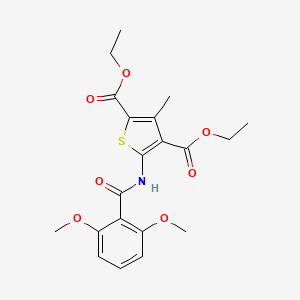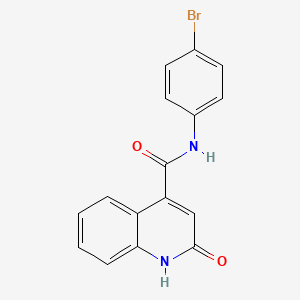![molecular formula C17H14BrN3O2 B3512913 4-[(5-BROMO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B3512913.png)
4-[(5-BROMO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Vue d'ensemble
Description
4-[(5-BROMO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a brominated hydroxyaniline moiety, a methylene bridge, and a pyrazolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-BROMO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 5-bromo-2-hydroxyaniline with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization steps. Solvents such as ethanol or methanol are commonly used to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-BROMO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyaniline moiety can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydroxyaniline derivative.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxyaniline derivatives. Substitution reactions can result in a variety of substituted pyrazolone compounds.
Applications De Recherche Scientifique
4-[(5-BROMO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in synthetic organic chemistry.
Mécanisme D'action
The mechanism of action of 4-[(5-BROMO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The brominated hydroxyaniline moiety can interact with biological macromolecules, leading to the modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(5-BROMO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 4-[(5-CHLORO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 4-[(5-FLUORO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Uniqueness
The uniqueness of this compound lies in its brominated hydroxyaniline moiety, which imparts distinct chemical and biological properties. The presence of bromine can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-14(10-19-15-9-12(18)7-8-16(15)22)17(23)21(20-11)13-5-3-2-4-6-13/h2-10,20,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGXQCZRSWHBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ETHYL 2-(2-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3512836.png)

![N-(4-fluorophenyl)-4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3512846.png)
![5,6-dichloro-2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3512853.png)
![N-1,3-benzodioxol-5-yl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3512861.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3512863.png)
![1-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3512873.png)
![methyl (5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B3512881.png)
![2-[(4-Bromophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3512896.png)

![3,3-dimethyl-2-oxobutyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B3512905.png)
![N-[(E)-1-(4-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B3512914.png)
![5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3512935.png)
